N-(2-amino-2-phenylethyl)-1-(2,2-dichloro-1-methylcyclopropyl)methanesulfonamide
Description
“N-(2-amino-2-phenylethyl)-1-(2,2-dichloro-1-methylcyclopropyl)methanesulfonamide” is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. The compound’s structure includes an amino group, a phenylethyl group, a dichloromethylcyclopropyl group, and a methanesulfonamide group, which contribute to its unique chemical properties.
Properties
IUPAC Name |
N-(2-amino-2-phenylethyl)-1-(2,2-dichloro-1-methylcyclopropyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O2S/c1-12(8-13(12,14)15)9-20(18,19)17-7-11(16)10-5-3-2-4-6-10/h2-6,11,17H,7-9,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRXQBOGHTUUED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)CS(=O)(=O)NCC(C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-amino-2-phenylethyl)-1-(2,2-dichloro-1-methylcyclopropyl)methanesulfonamide” typically involves multi-step organic reactions. The process may start with the preparation of the 2-amino-2-phenylethylamine intermediate, followed by the introduction of the dichloromethylcyclopropyl group through a cyclopropanation reaction. The final step involves the sulfonation of the intermediate to form the methanesulfonamide group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction steps as in the laboratory. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
“N-(2-amino-2-phenylethyl)-1-(2,2-dichloro-1-methylcyclopropyl)methanesulfonamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry
In chemistry, “N-(2-amino-2-phenylethyl)-1-(2,2-dichloro-1-methylcyclopropyl)methanesulfonamide” can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features could make it a candidate for drug design and development.
Medicine
In medicine, the compound may have potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in treating certain diseases or conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or other specialty chemicals. Its unique properties may offer advantages in specific applications.
Mechanism of Action
The mechanism of action of “N-(2-amino-2-phenylethyl)-1-(2,2-dichloro-1-methylcyclopropyl)methanesulfonamide” would depend on its specific interactions with molecular targets. It may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “N-(2-amino-2-phenylethyl)-1-(2,2-dichloro-1-methylcyclopropyl)methanesulfonamide” may include other sulfonamides, cyclopropyl derivatives, and phenylethylamines. Examples include:
- N-(2-amino-2-phenylethyl)methanesulfonamide
- 1-(2,2-dichloro-1-methylcyclopropyl)methanesulfonamide
- N-(2-amino-2-phenylethyl)-1-cyclopropylmethanesulfonamide
Uniqueness
The uniqueness of “this compound” lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that may not be observed in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
